KI23057

Catalog No.
S548239
CAS No.
516523-31-2
M.F
C30H35N3O4
M. Wt
501.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KI23057

CAS Number

516523-31-2

Product Name

KI23057

IUPAC Name

2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3

InChI Key

VQCDZFWRGXFUMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Ki23057; Ki-23057; Ki 23057.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC

Description

The exact mass of the compound Unii-5ZH5NA7zmf is 501.26276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KI23057 is a small-molecule inhibitor primarily targeting fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs). It is recognized for its role in inhibiting the phosphorylation of these receptors, thereby disrupting downstream signaling pathways crucial for tumor growth and survival. Specifically, KI23057 has shown effectiveness against scirrhous gastric carcinoma cells with K-samII amplification, making it a promising candidate for targeted cancer therapies .

The mechanism of action of KI23057 involves the inhibition of receptor autophosphorylation. When fibroblast growth factors bind to FGFRs, receptor dimerization occurs, leading to phosphorylation at specific tyrosine residues. KI23057 disrupts this process by preventing phosphorylation, which in turn inhibits subsequent signaling through pathways such as the Ras-dependent mitogen-activated protein kinase/extracellular signal-regulated kinase and the phosphoinositide 3-kinase/Akt pathways . This inhibition is crucial for reducing cell proliferation in cancer models.

KI23057 exhibits significant biological activity against various cancer cell lines, particularly those with aberrant FGFR signaling. Studies have demonstrated that KI23057 effectively suppresses the proliferation of scirrhous gastric cancer cells while showing limited effects on nonscirrhous cancer cells . Its ability to enhance chemosensitivity in drug-resistant gastric cancer cells further underscores its therapeutic potential .

KI23057 can be synthesized through a two-step process involving nucleophilic substitution followed by electrophilic substitution. The initial step typically uses 1-bromo-2-chloroethane to introduce an alkyl group, followed by the addition of ethanolamine to complete the synthesis . This method allows for the efficient production of KI23057 while maintaining its structural integrity and biological activity.

The primary application of KI23057 lies in oncology, specifically as a targeted therapy for cancers characterized by FGFR dysregulation. Its effectiveness in prolonging survival in mouse models of peritoneal dissemination highlights its potential use in clinical settings for treating scirrhous gastric carcinoma and possibly other cancers with similar molecular profiles . Additionally, its role as a VEGFR inhibitor suggests potential applications in angiogenesis-related disorders.

Interaction studies indicate that KI23057 not only inhibits FGFRs but also affects VEGFR signaling pathways. By blocking these receptors, KI23057 alters the tumor microenvironment, potentially enhancing the efficacy of concurrent chemotherapeutic agents. Research has shown that combining KI23057 with traditional chemotherapy can lead to improved outcomes in resistant cancer cell lines .

KI23057 is part of a broader class of small-molecule inhibitors targeting receptor tyrosine kinases. Below is a comparison with other similar compounds:

Compound NameTarget Receptor(s)Unique Features
CediranibFGFR, VEGFRBroad-range tyrosine kinase inhibitor; effective against various cancers .
AZD4547FGFR1-3Highly selective; inhibits FGFR signaling specifically in tumor cell lines with deregulated expression .
PonatinibFGFR1-4Designed to accommodate mutations; effective in cancers with specific genetic alterations .

Uniqueness of KI23057: Unlike many inhibitors that target multiple kinases indiscriminately, KI23057 shows selective inhibition of FGFR and VEGFR phosphorylation specifically in scirrhous gastric carcinoma models, making it particularly valuable for targeted therapy strategies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

501.26275661 g/mol

Monoisotopic Mass

501.26275661 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5ZH5NA7ZMF

Dates

Modify: 2024-02-18
1: Qiu H, Yashiro M, Zhang X, Miwa A, Hirakawa K. A FGFR2 inhibitor, Ki23057, enhances the chemosensitivity of drug-resistant gastric cancer cells. Cancer Lett. 2011 Aug 1;307(1):47-52. doi: 10.1016/j.canlet.2011.03.015. Epub 2011 Apr 8. PubMed PMID: 21482024.
2: Amano R, Yamada N, Doi Y, Yashiro M, Ohira M, Miwa A, Hirakawa K. Significance of keratinocyte growth factor receptor in the proliferation of biliary tract cancer. Anticancer Res. 2010 Oct;30(10):4115-21. PubMed PMID: 21036728.
3: Katoh M. Genetic alterations of FGF receptors: an emerging field in clinical cancer diagnostics and therapeutics. Expert Rev Anticancer Ther. 2010 Sep;10(9):1375-9. doi: 10.1586/era.10.128. PubMed PMID: 20836672.
4: Yashiro M, Shinto O, Nakamura K, Tendo M, Matsuoka T, Matsuzaki T, Kaizaki R, Ohira M, Miwa A, Hirakawa K. Effects of VEGFR-3 phosphorylation inhibitor on lymph node metastasis in an orthotopic diffuse-type gastric carcinoma model. Br J Cancer. 2009 Oct 6;101(7):1100-6. doi: 10.1038/sj.bjc.6605296. PubMed PMID: 19738610; PubMed Central PMCID: PMC2768106.
5: Yashiro M, Shinto O, Nakamura K, Tendo M, Matsuoka T, Matsuzaki T, Kaizaki R, Miwa A, Hirakawa K. Synergistic antitumor effects of FGFR2 inhibitor with 5-fluorouracil on scirrhous gastric carcinoma. Int J Cancer. 2010 Feb 15;126(4):1004-16. doi: 10.1002/ijc.24763. PubMed PMID: 19621385.
6: Katoh M. FGFR2 abnormalities underlie a spectrum of bone, skin, and cancer pathologies. J Invest Dermatol. 2009 Aug;129(8):1861-7. doi: 10.1038/jid.2009.97. Epub 2009 Apr 23. Review. PubMed PMID: 19387476.
7: Katoh Y, Katoh M. FGFR2-related pathogenesis and FGFR2-targeted therapeutics (Review). Int J Mol Med. 2009 Mar;23(3):307-11. Review. PubMed PMID: 19212647.
8: Sakurai K, Yamada N, Yashiro M, Matsuzaki T, Komatsu M, Ohira M, Miwa A, Hirakawa K. A novel angiogenesis inhibitor, Ki23057, is useful for preventing the progression of colon cancer and the spreading of cancer cells to the liver. Eur J Cancer. 2007 Nov;43(17):2612-20. Epub 2007 Oct 18. PubMed PMID: 17949968.
9: Nakamura K, Yashiro M, Matsuoka T, Tendo M, Shimizu T, Miwa A, Hirakawa K. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer. Gastroenterology. 2006 Nov;131(5):1530-41. Epub 2006 Aug 22. PubMed PMID: 17101326.

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